molecular formula C5H4ClN3O2 B016103 2-Amino-4-chloro-3-nitropyridine CAS No. 6980-08-1

2-Amino-4-chloro-3-nitropyridine

Cat. No. B016103
CAS RN: 6980-08-1
M. Wt: 173.56 g/mol
InChI Key: DIRINUVNYFAWQF-UHFFFAOYSA-N
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Patent
US05298518

Procedure details

3.6 g of 2-amino-4-chloro-3-nitropyridine was added to 21 ml of methanol and 24 ml of concentrated hydrochloric acid, and the mixture was vigorously stirred. Powdery iron was added in small portions to the mixture. 10 min after the completion of the addition, the mixture was poured into an iced concentrated aqueous ammonia and extracted with ethyl acetate. The extract was dried over magnesium sulfate, and the solvent was distilled off in vacuo. The residue was purified by silica gel chromatography (CH2Cl2 :MeOH=20:1→10:1) to prepare 2.6 g of 4-chloro-2,3-diaminopyridine as a purplish white crystal.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[CH:5]=[CH:4][N:3]=1.Cl.N>[Fe].CO>[Cl:11][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])Cl
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Name
Quantity
21 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
10 min after the completion of the addition
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (CH2Cl2 :MeOH=20:1→10:1)
CUSTOM
Type
CUSTOM
Details
to prepare 2.6 g of 4-chloro-2,3-diaminopyridine as a purplish white crystal

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.